2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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Overview
Description
2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is an organic compound known for its unique structure, which combines a fluorinated benzamide with a tetrazole ring. This structure gives it interesting chemical properties and makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves several steps:
Formation of the tetrazole ring: : Starting from a suitable precursor such as 4-methoxyphenylhydrazine, the tetrazole ring can be formed through a cyclization reaction using sodium azide under acidic conditions.
Introduction of the fluorinated benzamide: : The tetrazole intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound might use more scalable and cost-effective methods, optimizing reaction conditions for higher yields and purity. Typical industrial methods would involve careful control of reaction temperature, pressure, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group could be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: : The fluorinated benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminium hydride.
Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Amines, alkoxides, thiols.
Major Products
Oxidation: : 2-hydroxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide.
Reduction: : 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenamine.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it can be used to study the interactions of fluorinated compounds with biological systems, particularly how fluorine substitution affects activity.
Medicine
The structure of this compound suggests potential pharmacological activity, making it a candidate for drug development studies, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific use. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The tetrazole ring is known for its bioisostere properties, often mimicking the structure and function of other functional groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
2-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide introduces unique properties such as increased lipophilicity and metabolic stability, setting it apart from its chloro and bromo analogs.
There you have it: a deep dive into a fascinating compound! What's on your mind about it?
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNGBKGWZRCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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